REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.CC[O:26]CC>C(Cl)Cl>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=[O:26] |f:1.2|
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Name
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|
Quantity
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20.16 mmol
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Type
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reactant
|
Smiles
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BrC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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Quantity
|
50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CCOCC
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Type
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CUSTOM
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Details
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the resulting solution was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in ice
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Type
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CUSTOM
|
Details
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quenched by the careful addition of hydrochloric acid (50 ml, 3 N)
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Type
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CUSTOM
|
Details
|
The ice bath was removed
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Type
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STIRRING
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Details
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the mixture was stirred vigorously for 15 minutes
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Duration
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15 min
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Type
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WASH
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Details
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The organic layer was washed with brine (50 ml)
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Type
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ADDITION
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Details
|
treated with magnesium sulfate-charcoal
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISTILLATION
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Details
|
The resulting oil was purified by distillation
|
Reaction Time |
30 min |
Name
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|
Type
|
product
|
Smiles
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BrC1=C(C=O)C=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |